1-Cycloheptyl-2-(4-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one
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Overview
Description
1-Cycloheptyl-2-(4-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one is an organic compound that has garnered interest in various fields of scientific research. This compound features a cycloheptyl group attached to a dihydropyridinone ring, which is further substituted with a hydroxyphenyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 1-Cycloheptyl-2-(4-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of cycloheptanone with 4-hydroxybenzaldehyde in the presence of a base to form an intermediate, which is then subjected to cyclization and reduction reactions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-Cycloheptyl-2-(4-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the dihydropyridinone ring.
Substitution: The hydroxy group on the phenyl ring can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Condensation: It can participate in aldol condensation reactions with aldehydes or ketones to form β-hydroxy ketones or β-hydroxy aldehydes.
Scientific Research Applications
1-Cycloheptyl-2-(4-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-2-(4-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with proteins, potentially modulating their activity. The dihydropyridinone ring may interact with enzymes or receptors, influencing biochemical pathways and cellular responses.
Comparison with Similar Compounds
1-Cycloheptyl-2-(4-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one can be compared with similar compounds such as:
1-Cyclohexyl-2-(4-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
1-Cyclopentyl-2-(4-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one: Contains a cyclopentyl group, leading to different steric and electronic properties.
2-(4-Hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one: Lacks the cycloalkyl group, which may affect its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
192447-75-9 |
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Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-cycloheptyl-2-(4-hydroxyphenyl)-2,3-dihydropyridin-4-one |
InChI |
InChI=1S/C18H23NO2/c20-16-9-7-14(8-10-16)18-13-17(21)11-12-19(18)15-5-3-1-2-4-6-15/h7-12,15,18,20H,1-6,13H2 |
InChI Key |
YAVPQGGZWPARSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2C=CC(=O)CC2C3=CC=C(C=C3)O |
Origin of Product |
United States |
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